6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline
Overview
Description
6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline, also known as MMPI or EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has also been shown to inhibit the activity of protein kinase C, which plays a role in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, reduce the production of amyloid beta peptides in Alzheimer's disease, and protect neurons from oxidative stress in Parkinson's disease. 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has several advantages and limitations for lab experiments. It has a high affinity for certain enzymes and proteins, which makes it a potent inhibitor. It is also relatively easy to synthesize and purify. However, 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has potential toxicity and side effects, which need to be carefully considered when using it in lab experiments.
Future Directions
There are several future directions for research on 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline. It has potential applications in various fields such as drug discovery, fluorescent probes, and photodynamic therapy. Further studies are needed to fully understand its mechanism of action and to identify its potential targets. 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline analogs and derivatives can also be synthesized and studied to identify compounds with improved potency and selectivity. Overall, 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has significant potential for various scientific research applications and warrants further investigation.
Scientific Research Applications
6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has been studied extensively in scientific research due to its potential applications in various fields. It has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 6-[(4-methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
(2,3-diphenylquinoxalin-6-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-29-14-16-30(17-15-29)26(31)21-12-13-22-23(18-21)28-25(20-10-6-3-7-11-20)24(27-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVPFFFIJPIGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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